Cys-mc-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

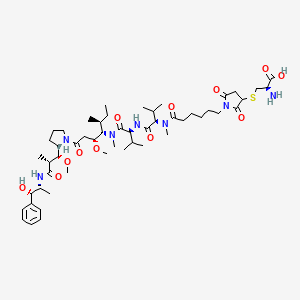

C52H85N7O12S |

|---|---|

Poids moléculaire |

1032.3 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1 |

Clé InChI |

APTHBUCXBJQNCQ-ZOFPQANVSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cys-mc-MMAE Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. This guide provides a detailed examination of the mechanism of action for Cys-mc-MMAE, a prominent ADC technology. We will explore the journey of a this compound ADC from systemic circulation to its ultimate cytotoxic effect within a cancer cell, focusing on the critical roles of each component: the antibody for targeted delivery, the cysteine-linked maleimidocaproyl (mc) linker for stable drug conjugation, and the potent microtubule inhibitor, monomethyl auristatin E (MMAE), as the cytotoxic payload. This document will detail the processes of internalization, lysosomal trafficking, linker cleavage, and the molecular cascade leading to apoptosis. Furthermore, we will provide a comprehensive overview of key experimental protocols for evaluating ADC efficacy, present quantitative data on cytotoxic potency, and visualize the intricate signaling pathways involved.

The Core Mechanism: A Step-by-Step Cascade

The therapeutic efficacy of a this compound ADC is contingent on a sequence of events, each crucial for the selective destruction of cancer cells.

1.1. Targeting and Binding: The journey begins with the monoclonal antibody (mAb) component of the ADC recognizing and binding to a specific tumor-associated antigen on the surface of a cancer cell. This targeted binding is the cornerstone of the ADC's specificity, minimizing off-target effects on healthy tissues.

1.2. Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[1] The rate and efficiency of internalization are critical parameters influencing the overall potency of the ADC.

1.3. Lysosomal Trafficking: Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment and proteolytic enzymes within the lysosomes are key to the subsequent release of the cytotoxic payload.

1.4. Linker Cleavage: The maleimidocaproyl (mc) spacer connects the antibody to the cleavable valine-citrulline (vc) dipeptide linker.[2] Within the lysosome, proteases such as Cathepsin B recognize and cleave the vc linker, liberating the MMAE payload from the antibody.[3][4]

1.5. MMAE-Induced Cytotoxicity: The released MMAE, a potent antimitotic agent, diffuses into the cytoplasm.[5][6] It exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[9]

1.6. Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. MMAE-induced apoptosis involves the activation of a cascade of caspases, including initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), ultimately leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and programmed cell death.[10][11]

1.7. The Bystander Effect: A crucial aspect of some MMAE-based ADCs is the "bystander effect." The released, membrane-permeable MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, thereby enhancing the ADC's anti-tumor activity in heterogeneous tumors.[11][12][13]

Visualizing the Mechanism and Pathways

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key mechanisms and signaling pathways.

Quantitative Analysis of Cytotoxicity

The potency of this compound ADCs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro cytotoxicity of MMAE and various this compound ADCs across different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of a Cys-linker-MMAE-based ADC (mil40-15) and Controls

| Cell Line | HER2 Status | mil40-15 IC50 (nM) | mil40 (Antibody) IC50 (nM) | MMAE IC50 (nM) | Cys-15 IC50 (nM) |

| BT-474 | HER2+++ | 0.12 | >3438.25 | 0.07 | 8.67 |

| HCC1954 | HER2+++ | 0.28 | >3438.25 | 0.19 | 8.67 |

| NCI-N87 | HER2+++ | 0.12 | >3438.25 | 0.07 | 8.67 |

| MCF-7 | HER2- | 110.54 | >3438.25 | 0.29 | 51.23 |

| MDA-MB-468 | HER2- | 97.62 | >3438.25 | 0.17 | 11.11 |

Data adapted from a study on an ionized Cys-linker-MMAE ADC.[14]

Table 2: IC50 Values of MMAE and Anti-TF ADCs in Human Pancreatic Cancer Cell Lines

| Cell Line | MMAE IC50 (nM) | Anti-human TF ADC IC50 (nM) |

| BxPC-3 | 0.97 ± 0.10 | 1.13 ± 0.18 |

| PSN-1 | 0.99 ± 0.09 | 1.07 ± 0.25 |

| Capan-1 | 1.10 ± 0.44 | 1.25 ± 0.13 |

| Panc-1 | 1.16 ± 0.49 | 1.34 ± 0.28 |

Data adapted from a study on an anti-tissue factor antibody-MMAE conjugate.[15]

Table 3: IC50 Values of H32-VCMMAE ADCs in HER2-Positive Cancer Cell Lines

| ADC | DAR | N87 IC50 (nM) | SK-BR-3 IC50 (nM) | BT474 IC50 (nM) |

| H32-VCMMAE_4.4 | 4.4 | 0.04 ± 0.01 | 0.07 ± 0.01 | 0.10 ± 0.01 |

| H32-VCMMAE_6.6 | 6.6 | 0.03 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 |

Data adapted from a study on H32-VCMMAE ADCs.[16]

Detailed Experimental Protocols

A thorough evaluation of a this compound ADC requires robust and reproducible in vitro assays. The following sections provide detailed protocols for key experiments.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[5]

-

Materials:

-

Target cancer cell lines (adherent or suspension)

-

Complete cell culture medium

-

This compound ADC and control antibody

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

4.2. Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC that is internalized by the target cells over time.[14][17]

-

Materials:

-

Target cancer cell lines

-

This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Trypsin or other cell detachment solution (for adherent cells)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the target cells.

-

Antibody Binding: Incubate the cells with the fluorescently labeled this compound ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.

-

Induction of Internalization: Wash the cells to remove unbound ADC and resuspend them in pre-warmed complete medium. Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample on ice.

-

Stopping Internalization: At each time point, stop the internalization by placing the cells on ice and washing with cold FACS buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI).

-

Data Analysis: The increase in MFI over time at 37°C compared to the 0-hour time point (surface-bound) indicates the extent of ADC internalization.

-

4.3. In Vitro Bystander Effect Assay (Co-culture)

This assay assesses the ability of the released MMAE to kill neighboring antigen-negative cells.[3][10]

-

Materials:

-

Antigen-positive (Ag+) target cancer cell line

-

Antigen-negative (Ag-) bystander cancer cell line (ideally engineered to express a fluorescent protein like GFP for easy identification)

-

This compound ADC and control ADC

-

96-well plates

-

Flow cytometer or high-content imaging system

-

Viability dye (e.g., Propidium Iodide)

-

-

Procedure:

-

Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of both cell lines as controls.

-

ADC Treatment: Treat the co-cultures and monocultures with a concentration of the this compound ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.

-

Incubation: Incubate the plate for 72-96 hours.

-

Analysis:

-

Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Gate on the GFP-positive (Ag-) cell population and quantify the percentage of dead cells.

-

Imaging: Use a high-content imaging system to quantify the number of viable and non-viable GFP-positive cells.

-

-

Data Analysis: An increase in the death of Ag- cells in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.

-

Conclusion

The this compound platform represents a sophisticated and highly effective approach to targeted cancer therapy. Its mechanism of action, from precise antibody-mediated targeting to the potent antimitotic activity of MMAE and the potential for a bystander effect, underscores the intricate design of modern ADCs. A thorough understanding of this mechanism, coupled with the application of robust in vitro assays as detailed in this guide, is paramount for the successful research, development, and clinical application of this promising class of anti-cancer agents. The provided data and protocols serve as a valuable resource for professionals in the field, facilitating the continued advancement of ADC technology.

References

- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Flow Cytometry Protocol [protocols.io]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zymeworks.com [zymeworks.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

Cys-mc-MMAE vs. Cys-vc-MMAE for ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker-payload combinations, those utilizing the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) are prominent. This guide provides a detailed technical comparison of two commonly employed cysteine-linked MMAE constructs: the non-cleavable Cys-mc-MMAE and the cleavable Cys-vc-MMAE. Understanding the nuances of their chemistry, mechanism of action, and preclinical performance is crucial for the rational design of next-generation ADCs.

Structural and Mechanistic Overview

At the heart of the comparison lies the nature of the linker connecting the cytotoxic payload (MMAE) to the monoclonal antibody (mAb) via a cysteine residue. The two constructs, while both utilizing a maleimidocaproyl (mc) spacer for conjugation to the antibody's thiol group, differ fundamentally in their payload release mechanism.

-

This compound: This construct features a non-cleavable linker. The maleimidocaproyl spacer is directly attached to the MMAE payload. The release of the active drug, in the form of a cysteine-linker-MMAE catabolite, is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This mechanism generally results in high plasma stability and a reduced risk of premature drug release.[3]

-

Cys-vc-MMAE: This construct incorporates a cleavable linker system, specifically a valine-citrulline (vc) dipeptide sequence.[][5] This dipeptide is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] Upon internalization of the ADC and trafficking to the lysosome, Cathepsin B cleaves the vc linker, triggering a self-immolative cascade through a para-aminobenzylcarbamate (PABC) spacer, ultimately releasing the unmodified, highly potent MMAE payload.[1][] This targeted release mechanism can lead to a potent bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[2] The full linker-drug construct is often abbreviated as mc-vc-PABC-MMAE.[1][7]

Comparative Data

The choice between a cleavable and a non-cleavable linker strategy has significant implications for the ADC's pharmacokinetic profile, efficacy, and toxicity. The following tables summarize key quantitative data comparing this compound and Cys-vc-MMAE based ADCs.

Table 1: Physicochemical and Stability Properties

| Property | This compound | Cys-vc-MMAE | References |

| Linker Type | Non-cleavable | Cleavable (Cathepsin B sensitive) | [1][2] |

| Payload Release Mechanism | Antibody degradation | Enzymatic cleavage of Val-Cit | [1][2][] |

| Calculated LogP (mc-vc-PAB-MMAE) | N/A (hydrophobicity is a known characteristic) | 4.79 | [8] |

| Plasma Stability (Human) | High | Generally stable, with minimal premature release. | [3] |

| Plasma Stability (Rodent) | High | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, leading to a shorter half-life. | [9] |

Table 2: In Vitro and In Vivo Performance

| Parameter | This compound | Cys-vc-MMAE | References |

| In Vitro Potency (IC50) | Potent, but generally less so than vc-MMAE due to the attached linker-amino acid upon release. | Highly potent due to the release of unmodified MMAE. | [2][10] |

| Bystander Effect | Limited to no bystander effect as the charged catabolite is less membrane-permeable. | Capable of inducing a significant bystander effect due to the release of membrane-permeable MMAE. | [2] |

| In Vivo Efficacy | Can be highly effective, with a potentially wider therapeutic window in some models. | Potent anti-tumor activity, but efficacy can be impacted by linker instability in rodent models. | [10][11] |

| Therapeutic Index | The therapeutic window for a cAC10-mc-MMAF ADC was found to be at least 3-fold higher than for cAC10-vc-MMAF. | Can have a narrower therapeutic index due to potential off-target toxicity from prematurely released payload. | [1] |

Table 3: Toxicity Profile

| Toxicity Parameter | This compound | Cys-vc-MMAE | References |

| Primary Off-Target Toxicities | Primarily payload-class dependent (e.g., neutropenia, peripheral neuropathy for MMAE). | Payload-class dependent, but can be exacerbated by premature linker cleavage, leading to systemic toxicity. | [12][13][14] |

| Dose-Limiting Toxicities (DLTs) | Similar DLTs to vc-MMAE ADCs, related to the MMAE payload. | Commonly reported DLTs for vc-MMAE ADCs include severe bone marrow toxicity, sepsis, and severe motor neuropathy. | [12] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the evaluation of ADCs. Below are detailed protocols for key experiments in the development and comparison of this compound and Cys-vc-MMAE ADCs.

ADC Synthesis and Characterization

Objective: To conjugate the mc-MMAE or vc-MMAE linker-payload to a monoclonal antibody via cysteine residues and characterize the resulting ADC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

mc-MMAE or mc-vc-PABC-MMAE maleimide-activated drug-linker

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine or free cysteine

-

Purification system: Size-exclusion chromatography (SEC) or Protein A affinity chromatography

-

Analytical instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry (MS)

Protocol:

-

Antibody Reduction:

-

Prepare the mAb solution to a concentration of 2-10 mg/mL in a conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.2-7.5).

-

Add a molar excess of TCEP (typically 2-5 equivalents per disulfide bond) to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[15]

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.

-

Add the drug-linker solution to the reduced mAb at a slight molar excess (e.g., 1.1-1.5 equivalents per available thiol).

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction proceeds via a Michael addition of the antibody's thiol groups to the maleimide (B117702) of the linker.[16]

-

-

Quenching and Purification:

-

Quench the reaction by adding a molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups.

-

Purify the ADC from unreacted drug-linker and other reagents using SEC or Protein A chromatography.

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or MS.[17]

-

Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

-

Confirmation of Conjugation: Confirm the correct mass of the ADC and its subunits (light and heavy chains) using MS.[17]

-

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and quantify premature payload release in plasma.

Protocol:

-

Incubate the ADC (e.g., 100 µg/mL) in plasma from different species (human, monkey, mouse) at 37°C.[3]

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Separate the ADC from plasma proteins, for example, using Protein A magnetic beads.

-

Analyze the amount of intact ADC and released payload using techniques such as ELISA or LC-MS.[9]

In Vivo Efficacy Study

Objective: To determine the anti-tumor activity of the ADC in a relevant animal model.

Protocol:

-

Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells that express the target antigen.

-

Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, naked mAb, this compound ADC, Cys-vc-MMAE ADC).

-

Administer a single intravenous dose of the ADCs.[11]

-

Monitor tumor volume and body weight of the mice over time.

-

Euthanize the mice when tumors reach a specified size or at the end of the study, and collect tumors for further analysis if required.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Mechanism of Action Comparison.

Caption: ADC Synthesis Workflow.

Conclusion

The choice between this compound and Cys-vc-MMAE for ADC development is a critical decision that significantly influences the therapeutic potential of the resulting conjugate. Cys-vc-MMAE offers the advantage of a potent, targeted release of unmodified MMAE, which can lead to a powerful bystander effect. However, its susceptibility to premature cleavage in certain preclinical species necessitates careful consideration and potentially the use of alternative models for accurate safety and efficacy assessment. Conversely, this compound provides a more stable ADC with a potentially wider therapeutic index due to its reliance on complete antibody degradation for payload release, which limits systemic toxicity. The selection of the optimal linker technology will ultimately depend on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic application. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions in the design and development of innovative and effective ADCs.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 5. Vc-MMAE - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Bystander Effect of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the bystander effect, a critical mechanism of action for Antibody-Drug Conjugates (ADCs) utilizing a cysteine-linked maleimidocaproyl (mc) linker with the highly potent payload, Monomethyl Auristatin E (MMAE). The bystander effect, the ability of an ADC to kill not only antigen-positive (Ag+) target cells but also adjacent antigen-negative (Ag-) cells, is paramount for achieving therapeutic efficacy in heterogeneous tumors.

We will dissect the molecular mechanisms, present quantitative data from key studies, detail experimental protocols for evaluating this phenomenon, and provide visual diagrams to illustrate the core concepts and workflows.

The Core Mechanism of the Cys-mc-MMAE Bystander Effect

The bystander effect of an MMAE-based ADC is a multi-step process that begins with targeted delivery and culminates in the diffusion of the cytotoxic payload to neighboring cells. The use of a cleavable linker, such as the commonly employed valine-citrulline (vc) dipeptide often used in conjunction with the mc spacer, is essential for this process.

The sequence of events is as follows:

-

Binding and Internalization : The ADC's monoclonal antibody specifically binds to a target antigen on the surface of a cancer cell (Ag+).[1] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[2]

-

Lysosomal Trafficking and Cleavage : The endosome containing the ADC fuses with a lysosome.[2] The acidic environment and, critically, the presence of lysosomal proteases like Cathepsin B, cleave the linker (e.g., the valine-citrulline dipeptide).[3][]

-

Payload Release and Diffusion : This enzymatic cleavage releases the unconjugated, highly potent MMAE payload into the cytoplasm of the Ag+ cell. Due to its physicochemical properties—being lipophilic, hydrophobic, and uncharged—MMAE is membrane-permeable. This allows it to diffuse out of the target Ag+ cell and into the surrounding tumor microenvironment.

-

Bystander Cell Killing : The diffused MMAE can then penetrate the cell membrane of nearby Ag- cells that do not express the target antigen. Once inside the bystander cell, MMAE exerts its potent cytotoxic activity.

The diagram below illustrates this intricate process from initial antibody binding to the ultimate killing of a bystander cell.

MMAE's Intracellular Mechanism of Action

Once MMAE enters the cytoplasm of either the target or bystander cell, it functions as a potent antimitotic agent. It disrupts cellular division by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.

The consequences of this action are twofold:

-

G2/M Cell Cycle Arrest : Cells are unable to progress through the G2/M phase of the cell cycle and cannot divide.

-

Induction of Apoptosis : Prolonged arrest in mitosis triggers the programmed cell death pathway, known as apoptosis. This involves the activation of a cascade of enzymes called caspases (e.g., caspase-3), which ultimately leads to cell death.

The signaling pathway for MMAE-induced apoptosis is visualized below.

Quantitative Analysis of the Bystander Effect

The efficacy of the bystander effect is influenced by several factors, including the properties of the payload, the ratio of Ag+ to Ag- cells, and the level of antigen expression on target cells. Quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) values, is crucial for comparing the potency of different ADCs.

Table 1: Comparative Cytotoxicity of MMAE and its Conjugates

This table summarizes the in vitro cytotoxicity of MMAE and related ADCs across different cell lines, highlighting the difference in potency between direct killing of Ag+ cells and bystander killing.

| Cell Line(s) | ADC / Payload | Target Antigen | Key Finding | IC50 Value(s) | Reference(s) |

| N87 (Ag+) & GFP-MCF7 (Ag-) | Trastuzumab-vc-MMAE | HER2 | Efficient killing of Ag+ cells with minimal direct effect on Ag- cells. | N87: ~0.1 nMGFP-MCF7: ~350 nM | |

| BT-474 (Ag+) & MCF-7 (Ag-) | mil40-15 (Cys-linker-MMAE) | HER2 | ADC with non-cleavable Cys-linker shows potent Ag+ killing but reduced bystander effect (higher IC50). | BT-474: 10⁻¹¹ MBystander/MCF-7: 10⁻⁹ M | |

| L-82 (Anaplastic Large Cell Lymphoma) | cAC10-vcMMAE | CD30 | Potency is dependent on Drug-to-Antibody Ratio (DAR). | 2-55 ng/mL (depending on DAR) | |

| PC-3 & C4-2B (Prostate Cancer) | Free MMAE | N/A | Demonstrates the intrinsic high potency of the free payload. | ~2 nM |

Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and assay methodology.

Table 2: Physicochemical Properties Influencing Bystander Effect

The ability of a payload to exert a bystander effect is fundamentally linked to its membrane permeability. This table compares MMAE with MMAF, a related auristatin with attenuated bystander capacity due to its charged nature.

| Payload | Key Physicochemical Property | Membrane Permeability | Bystander Effect Potential | Reference(s) |

| MMAE | Lipophilic, uncharged | High | Potent | |

| MMAF | C-terminal phenylalanine (charged) | Low / Attenuated | Minimal to None | |

| Cys-linker-MMAE Metabolite | Ionized (charged) | Low | Minimal |

Experimental Protocols for Bystander Effect Characterization

Validating and quantifying the bystander effect is a critical step in the preclinical development of ADCs. Several in vitro and in vivo assays are routinely employed.

In Vitro Co-Culture Bystander Assay

This is the foundational assay for evaluating the bystander effect. It involves culturing Ag+ and Ag- cells together and measuring the viability of the Ag- population after ADC treatment.

Detailed Methodology:

-

Cell Line Selection and Preparation :

-

Select an antigen-positive (Ag+) cell line that expresses the target of the ADC (e.g., HER2-positive N87 or BT474 cells).

-

Select an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).

-

Engineer the Ag- cell line to express a stable fluorescent marker (e.g., Green Fluorescent Protein, GFP) or a luciferase reporter gene. This allows for specific identification and quantification of the Ag- population within the mixed culture.

-

-

Co-Culture Setup :

-

Seed the Ag+ and Ag- cells together in multi-well plates.

-

Test various ratios of Ag+ to Ag- cells (e.g., 1:3, 1:1, 3:1) to determine how the density of target cells affects the magnitude of bystander killing.

-

Include monoculture controls for both Ag+ and Ag- cells to establish baseline cytotoxicity.

-

-

ADC Treatment :

-

Treat the co-cultures and monocultures with a serial dilution of the this compound ADC.

-

Crucially, the concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct cytotoxic effect on the Ag- monoculture.

-

Include an isotype control ADC (a non-targeting antibody conjugated with the same linker-payload) to control for non-specific uptake and toxicity.

-

-

Incubation and Analysis :

-

Incubate the plates for a sufficient duration (typically 72 to 120 hours) to allow for ADC processing, payload release, diffusion, and induction of apoptosis.

-

Quantify the viability of the fluorescently-labeled Ag- cell population. Common methods include:

-

Flow Cytometry : Provides precise counts of viable and non-viable (e.g., Propidium Iodide or DAPI-positive) cells in the GFP-positive population.

-

High-Content Imaging/Live-Cell Imaging : Allows for real-time monitoring and quantification of the decline in the Ag- cell population over time.

-

-

-

Data Interpretation :

-

A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture at the same ADC concentration confirms a bystander effect.

-

The workflow for this essential assay is depicted below.

Conditioned Medium Transfer Assay

This assay is used to confirm that the bystander effect is mediated by a soluble, cell-permeable factor (i.e., the released MMAE) rather than direct cell-to-cell contact.

Methodology:

-

Culture Ag+ cells and treat them with the ADC for a set period (e.g., 48-72 hours).

-

Collect the culture supernatant (conditioned medium), which now contains any released payload.

-

Filter the medium to remove any cells or debris.

-

Transfer this conditioned medium to a culture of Ag- cells.

-

After incubation, assess the viability of the Ag- cells. A significant reduction in viability compared to cells treated with medium from untreated Ag+ cells confirms the presence of a cytotoxic agent in the medium.

In Vivo Admixed Tumor Model

To evaluate the bystander effect in a more physiologically relevant setting, an admixed tumor model is used.

Methodology:

-

Model Establishment : Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may be engineered with a luciferase reporter for non-invasive in vivo imaging (e.g., using an IVIS system).

-

ADC Treatment : Once tumors are established, treat the mice systemically with the this compound ADC, an isotype control ADC, or vehicle.

-

Tumor Monitoring : Monitor tumor growth over time using caliper measurements. If luciferase-tagged cells are used, bioluminescence imaging can be used to specifically track the population of Ag- cells within the tumor.

-

Analysis : A significant inhibition of overall tumor growth and, specifically, a reduction in the bioluminescent signal from the Ag- cells in the ADC-treated group compared to controls, provides strong evidence of an in vivo bystander effect.

Conclusion

The bystander effect is a defining feature of ADCs that employ a cleavable linker and a membrane-permeable payload like MMAE. For this compound ADCs, this effect is initiated by the specific delivery to and processing within antigen-positive cells, followed by the release and diffusion of free MMAE to kill neighboring antigen-negative cells. This mechanism is critical for overcoming the challenge of tumor heterogeneity, a common feature of solid tumors.

A thorough understanding and robust quantitative evaluation of the bystander effect, using the experimental frameworks detailed in this guide, are essential for the rational design and clinical development of next-generation ADCs. The choice of linker and the physicochemical properties of the payload are the chief factors that determine the potency of this crucial anti-tumor activity.

References

preclinical studies and development of Cys-mc-MMAE ADCs

An In-depth Technical Guide to the Preclinical Development of Cysteine-mc-MMAE Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, embodying the "magic bullet" concept by selectively delivering highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] This precision is achieved through three core components: a monoclonal antibody (mAb) targeting a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][2]

This guide focuses on a prevalent class of ADCs where the payload, monomethyl auristatin E (MMAE), is conjugated to the antibody via a maleimidocaproyl (mc) spacer attached to cysteine residues.[3] MMAE, a synthetic analog of the natural antimitotic agent dolastatin 10, is up to 1000 times more potent than traditional chemotherapeutics like doxorubicin, making it too toxic for standalone administration.[1][] When tethered to an antibody, its powerful cell-killing capabilities can be precisely directed. The cysteine-based conjugation approach, typically involving the reduction of interchain disulfide bonds on the mAb, allows for a controlled drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[3][5]

This document serves as a technical resource for researchers and drug development professionals, detailing the preclinical evaluation of Cys-mc-MMAE ADCs, from their mechanism of action to the critical in vitro and in vivo studies that underpin their journey toward clinical investigation.

Mechanism of Action: From Antigen Binding to Apoptosis

The therapeutic effect of a this compound ADC is a multi-step cascade that begins with targeted binding and culminates in apoptosis of the cancer cell and its neighbors. The most common configuration involves a cleavable linker system, such as maleimidocaproyl-valine-citrulline-p-aminobenzyl-carbamate (mc-vc-PABC), which is crucial for the intracellular release of MMAE.[3][6]

-

Binding and Internalization : The ADC circulates systemically until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[7] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[1][7]

-

Lysosomal Trafficking and Payload Release : The endosome traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes, particularly cathepsin B, within the lysosome cleave the valine-citrulline (vc) dipeptide component of the linker.[][8] This cleavage initiates the collapse of the self-immolative PABC spacer, releasing the unmodified, fully active MMAE payload into the cytosol.[3]

-

Disruption of Microtubule Dynamics : Once free in the cytoplasm, MMAE exerts its potent antimitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[][9] It inhibits tubulin polymerization, preventing the formation and extension of the microtubule network.[1][10]

-

Cell Cycle Arrest and Apoptosis : Microtubules are essential for forming the mitotic spindle during cell division. By disrupting their dynamics, MMAE causes cells to arrest in the G2/M phase of the cell cycle.[1][11] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death characterized by the activation of caspases (e.g., caspase-3) and cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[1]

-

The Bystander Effect : The released MMAE payload is relatively lipophilic and membrane-permeable.[12] This property allows it to diffuse out of the targeted, antigen-positive cancer cell and into the surrounding tumor microenvironment, where it can be absorbed by and kill adjacent, antigen-negative cancer cells.[13][14] This "bystander killing" is a critical mechanism for treating heterogeneous tumors where not all cells express the target antigen.[15][16]

Preclinical Development and Evaluation Workflow

The preclinical development of a this compound ADC is a systematic process designed to characterize its efficacy, safety, and pharmacokinetic profile before human trials. The workflow integrates a series of in vitro assays and in vivo models to select the most promising ADC candidate.[17][18]

Key Preclinical Studies and Experimental Protocols

In Vitro Assays

A suite of in vitro assays is essential for the initial screening and characterization of ADCs.[19][20]

a) Target-Specific Cytotoxicity Assay This assay determines the potency (IC50) of the ADC on antigen-positive cells compared to antigen-negative cells.[15][]

-

Objective : To quantify the ADC's ability to specifically kill target cells.

-

Methodology (MTT-based) :

-

Cell Plating : Seed both antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment : Prepare serial dilutions of the this compound ADC, an isotype control ADC, and free MMAE in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[19]

-

Incubation : Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours, at 37°C in a humidified CO2 incubator.

-

Viability Assessment : Add a tetrazolium dye solution (e.g., MTT) to each well and incubate for 2-4 hours. The viable cells will reduce the dye to a colored formazan (B1609692) product.

-

Data Analysis : Solubilize the formazan crystals and measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[19]

-

b) Bystander Effect Assay This assay evaluates the ability of the released MMAE to kill adjacent antigen-negative cells.[15]

-

Objective : To determine if the ADC can induce bystander killing in a mixed cell population.

-

Methodology (Co-culture) :

-

Cell Preparation : Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the unlabeled antigen-positive cell line.

-

Co-culture Plating : Seed a mixture of antigen-positive and antigen-negative cells (e.g., at a 1:1 or other relevant ratio) in 96-well plates.[13]

-

ADC Treatment : Treat the co-cultures with serial dilutions of the this compound ADC and appropriate controls.[14]

-

Incubation : Incubate the plates for 72-120 hours.

-

Analysis : Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled antigen-negative cell population. A significant reduction in the viability of these cells in ADC-treated wells (compared to controls) indicates a bystander effect.[14]

-

c) Linker Stability Assay This assay assesses the stability of the linker in plasma to ensure the payload is not prematurely released into circulation.[19]

-

Objective : To measure the rate of payload deconjugation in plasma.

-

Methodology :

-

Incubation : Incubate the ADC at a defined concentration (e.g., 10 µM) in human and relevant animal species (e.g., mouse, cynomolgus monkey) plasma at 37°C.[19]

-

Sampling : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Sample Preparation : Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

-

LC-MS/MS Analysis : Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and free MMAE over time.[19]

-

Data Analysis : Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.

-

In Vivo Studies

In vivo studies in animal models are critical for evaluating the therapeutic index of an ADC.[22]

a) In Vivo Efficacy Studies These studies assess the anti-tumor activity of the ADC, typically using xenograft models.[22][23]

-

Objective : To determine if the ADC can inhibit tumor growth in a living organism.

-

Methodology (Tumor Xenograft Model) :

-

Model Establishment : Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[23][24] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Grouping : Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).

-

Dosing : Administer the treatments, typically via intravenous (IV) injection, according to a predetermined schedule (e.g., once weekly for 3 weeks).

-

Monitoring : Monitor tumor volume (using caliper measurements) and body weight regularly throughout the study.[23]

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis (e.g., immunohistochemistry).

-

Data Analysis : Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

-

b) Pharmacokinetic (PK) Studies PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.[25]

-

Objective : To understand the in vivo fate of the total antibody, the intact ADC (conjugated drug), and the released payload.

-

Methodology :

-

Animal Model : Use relevant species, often rodents for initial assessment and non-human primates (NHPs) for more translatable data, as they can show cross-reactivity with the human target.[6][26]

-

Dosing : Administer a single IV dose of the ADC.

-

Blood Sampling : Collect blood samples at multiple time points post-dose.

-

Analyte Quantification : Process plasma samples and use specific assays (typically ligand-binding assays like ELISA for total antibody and conjugated ADC, and LC-MS/MS for free MMAE) to measure the concentration of each analyte.[6][27]

-

Data Analysis : Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.

-

c) Toxicology Studies These studies identify potential toxicities and establish a safe dosing range.[25]

-

Objective : To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).

-

Methodology :

-

Species Selection : Use at least two relevant species, typically a rodent and a non-rodent (e.g., cynomolgus monkey), where the ADC shows target binding and similar tissue cross-reactivity to humans.[25][26]

-

Dosing Regimen : Administer single and/or repeat doses of the ADC at escalating dose levels.

-

Monitoring : Conduct comprehensive monitoring, including clinical observations, body weight, food consumption, hematology, and clinical chemistry.[23]

-

Necropsy and Histopathology : At the end of the study, perform a full necropsy and histopathological examination of all major organs and tissues to identify any treatment-related changes.

-

Data Analysis : Correlate observed toxicities with dose levels to determine the MTD. Common toxicities for MMAE-based ADCs include neutropenia and peripheral neuropathy.[5][28]

-

Quantitative Data Summary

The preclinical performance of this compound ADCs is characterized by potent in vitro cytotoxicity, significant in vivo anti-tumor activity, and a manageable safety profile. Data is often specific to the antibody, target antigen, and tumor model.

Table 1: In Vitro Cytotoxicity of Cys-Linker-MMAE ADCs

| ADC Construct | Target Cell Line (Antigen Status) | IC50 (M) | Bystander Effect IC50 (M) | Reference |

| mil40-15 (Cys-linker-MMAE) | BT-474 (HER2+) | 1 x 10-11 | 1 x 10-9 | [29][30] |

| mil40-15 (Cys-linker-MMAE) | MCF-7 (HER2-) | ~1 x 10-8 | N/A | [31] |

| mil40-15 (Cys-linker-MMAE) | BT-474 + MCF-7 (Co-culture) | ~1 x 10-9 | N/A | [31] |

Note: The mil40-15 ADC uses a non-cleavable Cys-linker-MMAE, resulting in potent on-target activity but a significantly reduced bystander effect compared to traditional cleavable mc-vc-PABC-MMAE ADCs.[29][31]

Table 2: In Vivo Preclinical Data for Cys-Linker-MMAE ADCs

| ADC Construct | Animal Model | Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference |

| mil40-15 (Cys-linker-MMAE) | Mouse Xenograft | Significant tumor growth inhibition | ~160 mg/kg | [29][30] |

Table 3: Representative Pharmacokinetic Parameters for vc-MMAE ADCs in Humans (Phase 1 Data)

| Analyte | Mean Cmax (at 2.4 mg/kg) | Median Tmax | Key Observation | Reference |

| Antibody-Conjugated MMAE (acMMAE) | > 500 ng/mL | End of infusion | Represents the majority of circulating drug | [27] |

| Unconjugated (Free) MMAE | 3.15–7.01 ng/mL | ~2-3 days | Concentrations are >100-fold lower than acMMAE | [27] |

Note: This data from human studies reflects the general PK behavior expected from preclinical NHP studies, showing that the majority of the payload remains conjugated to the antibody in circulation.

Conclusion

The preclinical development of Cysteine-mc-MMAE ADCs is a rigorous, multi-faceted process that requires a deep understanding of the interplay between the antibody, linker, and payload. The mc-vc-PABC-MMAE construct, in particular, leverages a cysteine conjugation strategy for a controlled DAR and a cleavable linker design that enables potent, intracellular payload release and a valuable bystander effect. Through a systematic workflow of in vitro and in vivo studies, researchers can thoroughly characterize the efficacy, pharmacokinetics, and safety of these complex biotherapeutics. The detailed protocols and data presented in this guide provide a framework for the successful preclinical evaluation and advancement of the next generation of this compound ADCs for targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escopharma.com [escopharma.com]

- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 19. benchchem.com [benchchem.com]

- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 22. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 24. mdpi.com [mdpi.com]

- 25. blog.td2inc.com [blog.td2inc.com]

- 26. prisysbiotech.com [prisysbiotech.com]

- 27. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

Cys-mc-MMAE Payload: A Technical Guide to Characteristics and Potency

For Researchers, Scientists, and Drug Development Professionals

The Cys-mc-MMAE drug-linker represents a pivotal component in the design of modern Antibody-Drug Conjugates (ADCs), offering a potent cytotoxic payload delivered with high precision to targeted cancer cells. This technical guide provides an in-depth analysis of its core characteristics, potency across various cancer types, and the detailed experimental protocols used for its evaluation.

Core Characteristics of this compound

The this compound system is a carefully engineered conjugate comprising three distinct parts: a cysteine residue for antibody attachment, a stable yet cleavable maleimidocaproyl (mc) linker, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE).

-

Cysteine (Cys) Conjugation: The linker utilizes the thiol group of a cysteine residue on the antibody for a stable covalent bond. This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

-

Maleimidocaproyl (mc) Linker: This linker provides a stable connection between the antibody and the MMAE payload in systemic circulation, minimizing premature drug release and off-target toxicity. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the linker is designed to be cleaved by lysosomal proteases like Cathepsin B[1][2].

-

Monomethyl Auristatin E (MMAE) Payload: MMAE is a synthetic and exceptionally potent analog of the natural product dolastatin 10[1][3]. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis)[1][4][5].

Bystander Effect

A key feature of ADCs utilizing a cleavable linker and a membrane-permeable payload like MMAE is the bystander effect . Once the ADC is internalized by an antigen-positive target cell and MMAE is released, the payload can diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells[6][7][8]. This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of this compound is initiated upon binding of the ADC to its target antigen on the cancer cell surface. The entire ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.

Following internalization, the ADC is trafficked to the lysosome, where the acidic environment and presence of proteases cleave the 'mc' linker, releasing the active MMAE payload into the cytoplasm. The free MMAE then binds to tubulin, preventing the formation of the mitotic spindle, which is essential for cell division. This disruption triggers a cascade of signaling events leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Conjugation of Cys-mc-MMAE to Monoclonal Antibodies: An Application Note for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. This application note provides a detailed protocol for the conjugation of a cysteine-reactive maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (Cys-mc-MMAE) to a monoclonal antibody. The protocol covers the partial reduction of interchain disulfide bonds on the antibody, the conjugation reaction with the drug-linker, and the subsequent purification and characterization of the resulting ADC.

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, MMAE can be selectively delivered to cancer cells, minimizing systemic toxicity.[2] The valine-citrulline (vc) linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within the cancer cell.[1][3]

This protocol is intended for researchers, scientists, and drug development professionals seeking to generate cysteine-linked ADCs for preclinical evaluation.

Materials and Methods

Materials

-

Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris, a buffer exchange to PBS is necessary.

-

mc-vc-PAB-MMAE (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Phosphate Buffered Saline (PBS), pH 7.4

-

EDTA (Ethylenediaminetetraacetic acid)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Hydrophobic Interaction Chromatography (HIC) column and system

-

UV-Vis Spectrophotometer

Experimental Workflow

The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted below.

Detailed Protocol

1. Antibody Preparation

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

2. Partial Reduction of Antibody Interchain Disulfide Bonds

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

3. Conjugation Reaction

-

Dissolve the mc-vc-PAB-MMAE drug-linker in DMSO to prepare a stock solution.

-

Add a slight molar excess of the dissolved mc-vc-PAB-MMAE to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.

-

Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to avoid antibody denaturation.

-

Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.

4. Purification of the Antibody-Drug Conjugate

-

Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

-

For a more refined purification and to separate different DAR species, perform Hydrophobic Interaction Chromatography (HIC). HIC separates molecules based on their hydrophobicity, which increases with the number of conjugated MMAE molecules.

5. Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: A rapid method to determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for MMAE.

-

Hydrophobic Interaction Chromatography (HIC): Provides a distribution of the different DAR species (DAR 0, 2, 4, 6, 8).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine the DAR.

-

-

Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): Used to determine the percentage of high molecular weight species (aggregates) in the final ADC product. An increase in aggregation compared to the unconjugated antibody can indicate instability.

-

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the conjugation protocol. Note that these values may require optimization for specific antibodies and desired DAR.

Table 1: Reaction Conditions for Antibody Reduction and Conjugation

| Parameter | Reduction Step | Conjugation Step |

| Reagent | TCEP | mc-vc-PAB-MMAE |

| Molar Excess | 2.5 - 4.0 fold over antibody | 1.2 - 1.5 fold over TCEP |

| Solvent | Reaction Buffer (e.g., PBS with EDTA) | DMSO (final conc. <10% v/v) |

| Temperature | 37°C | Room Temperature |

| Incubation Time | 1 - 2 hours | 1 hour |

Table 2: Characterization of a Typical this compound ADC

| Parameter | Typical Value/Range | Method of Analysis |

| Average DAR | 3.5 - 4.0 | HIC, UV-Vis, RP-HPLC |

| Purity (monomer) | >95% | SEC-HPLC |

| Aggregation | <5% | SEC-HPLC |

| Conjugation Efficiency | Varies with antibody and conditions | HIC |

Mechanism of Action: MMAE-Induced Apoptosis

MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network. This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

The signaling cascade leading to apoptosis involves the inhibition of the Akt/mTOR survival pathway and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the morphological and biochemical hallmarks of apoptosis.

Conclusion

This application note provides a comprehensive and detailed protocol for the conjugation of this compound to monoclonal antibodies. By following these procedures, researchers can reliably produce and characterize ADCs for further in vitro and in vivo studies. The provided quantitative data and diagrams offer a clear guide for the experimental workflow and a deeper understanding of the mechanism of action of MMAE-based ADCs. Careful optimization of the reaction conditions for each specific antibody is crucial for achieving the desired drug-to-antibody ratio and ensuring the overall quality and efficacy of the final conjugate.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Cysteine-Linked mc-MMAE ADCs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. For ADCs conjugated via reduced interchain cysteines, the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that significantly impacts both efficacy and safety.[1] An optimal DAR ensures sufficient potency, while a high drug load can negatively affect pharmacokinetics and toxicity.[1] Therefore, accurate and robust analytical methods for determining the average DAR and the distribution of different drug-loaded species are essential during the discovery, development, and manufacturing of ADCs.[2]

This document provides detailed protocols for the two most common and powerful analytical techniques used to characterize Cys-mc-MMAE ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Methodologies

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[3][4][5] The conjugation of the hydrophobic mc-MMAE payload to the antibody increases its overall hydrophobicity.[5] Consequently, ADC species with a higher number of conjugated drugs will interact more strongly with the hydrophobic stationary phase of the HIC column, resulting in longer retention times.[6] This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). The relative peak area of each species can then be used to calculate the weighted average DAR.[6][7] HIC is often considered a reference technique for the analysis of cysteine-linked ADCs due to its ability to analyze the intact ADC under native conditions.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It can provide information on the distribution of different drug-loaded antibodies and the average DAR.[][9] For cysteine-linked ADCs, two main LC-MS approaches are employed:

-

Native LC-MS: This method analyzes the intact ADC under non-denaturing conditions, often using size-exclusion chromatography (SEC) to desalt the sample before it enters the mass spectrometer.[10] This approach is preferred for Cys-conjugated ADCs as it keeps the non-covalently linked heavy and light chains intact.[10]

-

Reduced (Denaturing) LC-MS: In this approach, the interchain disulfide bonds of the ADC are reduced, separating the light and heavy chains.[6] Reversed-phase HPLC (RP-HPLC) is then used to separate the unconjugated and drug-conjugated light and heavy chains based on their hydrophobicity.[6] The mass of each species is determined by the mass spectrometer, allowing for the calculation of the DAR for each chain and the overall average DAR.[6][11]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible DAR values.

Materials:

-

This compound ADC sample

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (for reduced LC-MS)

-

Formic acid (for reduced LC-MS)

-

Acetonitrile (for reduced LC-MS)

-

Micro-centrifuge tubes

Protocol for HIC-HPLC and Native LC-MS:

-

Thaw the this compound ADC sample on ice.

-

If necessary, perform a buffer exchange into the initial HIC mobile phase (high salt buffer) or a volatile buffer like ammonium (B1175870) acetate (B1210297) for native MS.

-

Dilute the sample to a final concentration of 1 mg/mL in the appropriate buffer.

-

Centrifuge the sample at 10,000 x g for 5 minutes to remove any aggregates.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol for Reduced LC-MS:

-

To 20 µL of the ADC sample (1 mg/mL in PBS), add a reducing agent (e.g., 10 mM DTT).

-

Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.[2]

-

To stop the reduction reaction, an acidic quench is recommended to improve the reliability of the DAR measurement.[12] Add formic acid to a final concentration of 0.1-0.5%.

-

The reduced sample is now ready for injection onto the RP-HPLC system.

Hydrophobic Interaction Chromatography (HIC-HPLC) Protocol

Caption: Workflow for DAR determination using HIC-HPLC.

Instrumentation:

Reagents:

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 10-20 µg of the prepared ADC sample.

-

Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

-

Monitor the column effluent at 280 nm.

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

-

Calculate the weighted average DAR using the formula:

Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Peak Area of all DAR species) [2] where 'n' is the number of conjugated drugs for each peak.

Data Presentation:

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 8.5 | 15.2 |

| DAR 2 | 12.3 | 35.8 |

| DAR 4 | 15.7 | 38.1 |

| DAR 6 | 18.2 | 9.5 |

| DAR 8 | 20.1 | 1.4 |

| Average DAR | 3.9 |

Note: Retention times are hypothetical and will vary based on the specific ADC, column, and gradient conditions.

Reduced Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Caption: Workflow for DAR determination using reduced LC-MS.

Instrumentation:

-

UHPLC system

-

Reversed-phase column (e.g., Agilent PLRP-S)[11]

-

High-resolution mass spectrometer (e.g., Q-TOF)

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the reduced ADC sample.

-

Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

The eluent is directly introduced into the mass spectrometer.

-

Acquire mass spectra over the appropriate mass range.

-

Deconvolute the raw mass spectra to obtain the zero-charge masses of the light chain (LC), heavy chain (HC), and their drug-conjugated forms (LC-MMAE, HC-MMAE, etc.).

-

Calculate the average DAR using the relative abundance of the different species. The formula for a typical IgG1 with interchain cysteine conjugation is:

Average DAR = 2 * (ΣLC Weighted peak area + ΣHC Weighted peak area) / 100 [9][11]

Data Presentation:

Table 1: Deconvoluted Masses of Light and Heavy Chains

| Species | Observed Mass (Da) | Drug Load |

| Light Chain (LC) | 23,500 | 0 |

| LC + 1 MMAE | 24,815 | 1 |

| Heavy Chain (HC) | 50,200 | 0 |

| HC + 1 MMAE | 51,515 | 1 |

| HC + 2 MMAE | 52,830 | 2 |

| HC + 3 MMAE | 54,145 | 3 |

Note: Masses are hypothetical and will depend on the specific antibody and drug-linker.

Table 2: Relative Abundance and DAR Calculation

| Chain | Species | Relative Abundance (%) | Weighted Abundance |

| Light Chain | LC | 30 | 0 |

| LC + 1 MMAE | 70 | 70 | |

| Light Chain DAR | 0.7 | ||

| Heavy Chain | HC | 10 | 0 |

| HC + 1 MMAE | 45 | 45 | |

| HC + 2 MMAE | 40 | 80 | |

| HC + 3 MMAE | 5 | 15 | |

| Heavy Chain DAR | 1.4 | ||

| Total Average DAR | 4.2 |

Calculation: Total Average DAR = 2 * (Light Chain DAR + Heavy Chain DAR) = 2 * (0.7 + 1.4) = 4.2. Note that this formula is a simplification. A more precise calculation would use the weighted peak areas from the chromatogram.

Summary and Comparison of Methods

| Feature | HIC-HPLC | Reduced LC-MS | Native LC-MS |

| Principle | Separation by hydrophobicity | Separation by hydrophobicity after reduction | Separation by size, analysis of intact mass |

| Sample State | Native, intact ADC | Denatured, reduced chains | Native, intact ADC |

| Information Provided | Average DAR, distribution of even DAR species | Average DAR, drug distribution on light and heavy chains | Average DAR, distribution of all DAR species |

| MS Compatibility | Typically not MS-compatible due to non-volatile salts[5] | Directly compatible | Requires MS-compatible mobile phases |

| Advantages | Robust, reproducible, QC-friendly, analyzes native form[3][4] | Provides detailed information on drug location (LC vs HC) | Provides DAR of the intact ADC, less sample manipulation |

| Disadvantages | May not resolve odd DAR species, indirect mass information | ADC is denatured, potential for artifacts from reduction | Requires specialized instrumentation with extended mass range[10] |

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the characterization of this compound ADCs. Both HIC-HPLC and LC-MS are powerful techniques that provide valuable and often complementary information. HIC-HPLC is a robust method well-suited for quality control environments for monitoring the distribution of major DAR species under native conditions. LC-MS, in both its reduced and native forms, offers a higher level of detail, providing mass confirmation and insights into the drug distribution across the antibody subunits. The choice of method will depend on the specific information required, the stage of development, and the available instrumentation. For comprehensive characterization, employing orthogonal methods is highly recommended.

References

- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Characterization of Cysteine-Linked mc-MMAE Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cysteine-linked antibody-drug conjugates (ADCs) utilizing the maleimidocaproyl (mc) linker and the potent cytotoxic agent monomethyl auristatin E (MMAE) are a prominent class of biotherapeutics in cancer therapy. The conjugation process, which involves the reduction of interchain disulfide bonds in the antibody and subsequent reaction with the mc-MMAE linker-drug, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Comprehensive characterization of these ADCs is a critical quality attribute to ensure their safety, efficacy, and batch-to-batch consistency.[1][2][3] This document provides detailed application notes and protocols for the key analytical techniques used to characterize Cys-mc-MMAE ADCs.

Overview of Key Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound ADCs. The following techniques provide orthogonal information regarding the drug-to-antibody ratio (DAR), drug load distribution, purity, charge heterogeneity, and stability of the ADC.

-

UV-Vis Spectroscopy: A straightforward method for determining the average DAR.[][5][6][7][8]

-

Hydrophobic Interaction Chromatography (HIC): The gold standard for determining the drug load distribution and calculating the average DAR for cysteine-conjugated ADCs under native conditions.[5][9][10][11][12]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the average DAR and assess the distribution of drug on the light and heavy chains under denaturing conditions.[1][5][13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides intact mass analysis for DAR determination and drug load distribution, as well as peptide mapping for conjugation site analysis.[2][][5]

-

Imaged Capillary Isoelectric Focusing (icIEF): A high-resolution technique for assessing charge heterogeneity, which can be influenced by the drug conjugation.[15][16][17][18][19]